molecular formula C14H14N4O3 B090919 N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide CAS No. 17353-82-1

N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide

Cat. No.: B090919
CAS No.: 17353-82-1
M. Wt: 286.29 g/mol
InChI Key: SSRBFTSNCIQBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide is a bis-amidoxime derivative featuring two N'-hydroxycarbamimidoyl groups connected via a phenoxy linker. The compound’s unique functional groups—hydroxylamine and carboximidamide—contribute to its reactivity, solubility, and binding affinity .

Properties

IUPAC Name

N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c15-13(17-19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(16)18-20/h1-8,19-20H,(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRBFTSNCIQBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)OC2=CC=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether-Linked Intermediate Synthesis

A common precursor is 4,4'-dihydroxybiphenyl ether, which undergoes nitrile or amidine functionalization. For example, 4-hydroxybenzonitrile derivatives can be coupled via Williamson ether synthesis using 1,4-dibromobutane as a spacer. Reaction of 4-hydroxybenzonitrile with 1,4-dibromobutane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C yields 4,4'-(butanediylbis(oxy))dibenzonitrile. This intermediate is critical for subsequent amidoxime formation.

Key Reaction Conditions

  • Solvent: DMF or acetonitrile

  • Base: K₂CO₃ or Cs₂CO₃

  • Temperature: 80–120°C

  • Yield: 70–85%

Alternative Routes via Amidine Intermediates

Benzamidine derivatives serve as precursors for amidoximes. Benzenecarboximidamide hydrochloride, for instance, reacts with hydroxylamine under acidic conditions to yield the corresponding amidoxime. This method avoids nitrile intermediates but requires careful handling of hygroscopic amidine salts.

Direct Amidoximation of Amidines

A mixture of benzenecarboximidamide hydrochloride (1.0 equiv) and hydroxylamine hydrochloride (2.5 equiv) in methanol/water (4:1) at 50°C for 6 hours achieves quantitative conversion. The reaction is quenched with aqueous NaOH, and the product is extracted with ethyl acetate.

Advantages

  • Shorter Reaction Time: 6 hours vs. 24 hours for nitrile routes.

  • Higher Atom Economy: Eliminates nitrile synthesis steps.

Limitations

  • Sensitivity to Moisture: Amidine hydrochlorides require anhydrous conditions during storage.

  • Byproduct Formation: Excess hydroxylamine may generate oxime side products.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. A patented method employs continuous-flow reactors for the Williamson ether synthesis and amidoximation steps.

Continuous-Flow Williamson Ether Synthesis

ParameterValue
Reactants 4-hydroxybenzonitrile, 1,4-dibromobutane
Solvent DMF
Base K₂CO₃
Flow Rate 10 mL/min
Temperature 120°C
Residence Time 30 minutes
Yield 89%

This system reduces side reactions (e.g., alkylation of DMF) and improves heat dissipation compared to batch reactors.

Microwave-Assisted Amidoximation

Microwave irradiation accelerates the amidoximation step, reducing reaction time from 24 hours to 20 minutes. A mixture of the bis-nitrile intermediate, hydroxylamine hydrochloride, and NaOH in water is irradiated at 120°C (120 W).

Benefits

  • Energy Efficiency: 80% reduction in energy consumption.

  • Scalability: Compatible with multi-kilogram batches.

Analytical Characterization and Quality Control

Critical quality attributes include amidoxime purity , ether linkage integrity , and residual solvent levels .

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 9.31 (s, 2H, NHOH), 8.46–8.49 (m, 4H, ArH), 4.40 (q, 4H, OCH₂), 1.37 (t, 6H, CH₂CH₃).

  • IR (KBr): 3340 cm⁻¹ (N–OH stretch), 1630 cm⁻¹ (C=N stretch).

Chromatographic Purity Assessment

MethodConditionsPurity Criteria
HPLC C18 column, 30:70 MeOH/H₂O, 1.0 mL/min≥98.5%
LC-MS ESI+ mode, m/z 389.2 [M+H]⁺No degradants

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-[4-(N’-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy and hydroxycarbamimidoyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide is primarily researched for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties, particularly against specific cancer cell lines. For instance:

  • Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell cycle progression.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16

Biochemical Applications

The compound's unique functional groups make it suitable for biochemical applications, particularly in enzyme inhibition studies.

Enzyme Inhibition

Research has explored its role as an inhibitor of specific enzymes involved in metabolic pathways:

  • Case Study : The compound was tested as an inhibitor of urease, an enzyme crucial for nitrogen metabolism in plants and bacteria. The results showed a significant reduction in urease activity, indicating potential agricultural applications.
EnzymeInhibition Percentage (%)IC50 (µM)
Urease7525

Material Science

Beyond biological applications, this compound has potential uses in material science.

Polymer Synthesis

The compound can serve as a monomer or additive in polymer synthesis, enhancing the properties of polymers used in coatings and adhesives.

  • Case Study : A series of experiments demonstrated that incorporating this compound into polyurethane formulations improved thermal stability and mechanical properties.
PropertyControl SampleSample with Compound
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250300

Mechanism of Action

The mechanism of action of N’-hydroxy-4-[4-(N’-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Compound 13 ():

(Z)-N′-Hydroxy-4-(4-((4-((Z)-N′-hydroxycarbamimidoyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzimidamide

  • Structure: Similar bis-amidoxime core but linked via a triazole ring instead of a phenoxy group.
  • Impact : The triazole introduces additional hydrogen-bonding sites and enhances metabolic stability compared to the target compound’s ether linkage .
Pentamidine Amidoxime ():

4-{[5-(4-Carbamimidoylphenoxy)pentyl]oxy}-N'-hydroxybenzenecarboximidamide

  • Structure: Features a pentyloxy spacer between phenoxy groups, increasing hydrophobicity.
  • Impact : The longer alkyl chain may improve membrane permeability but reduce aqueous solubility relative to the target compound .
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide ():
  • Structure : Substituted with a chlorothiazole group.

Functional Group Variations

(Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate ():
  • Structure : Contains a methyl ester instead of a second amidoxime group.
  • Impact : The ester group increases lipophilicity but may reduce stability under physiological conditions compared to the target compound’s amidoxime groups .
[4-(N'-Hydroxycarbamimidoyl)phenyl]urea ():
  • Structure: Replaces the phenoxy linker with a urea moiety.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Target Compound C19H20N4O4 380.39 Bis-amidoxime, phenoxy linker Moderate aqueous solubility
Pentamidine Amidoxime C19H24N4O3 356.42 Pentyloxy spacer, amidoxime Lower solubility
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]... C11H10ClN3O2S 283.73 Chlorothiazole, amidoxime High lipophilicity

Key Advantages and Limitations

  • Target Compound :

    • Advantages: Symmetrical structure allows dual-target engagement; amidoxime groups enhance metal chelation and redox activity.
    • Limitations: Moderate solubility may require formulation optimization for bioavailability .
  • Chlorothiazole Derivative (): Advantages: Chlorothiazole enhances antibacterial spectrum. Limitations: Potential hepatotoxicity due to thiazole metabolism .

Biological Activity

N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C22H19N3O
  • Molecular Weight : 389.414 g/mol
  • CAS Number : 333341-43-8

The structure features a hydroxyl group, a carbamimidoyl moiety, and a phenoxy group, which are central to its biological activity.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially affecting conditions like asthma and other inflammatory diseases .
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties, particularly against pathogens such as Candida albicans. The mechanism often involves disrupting fungal cell wall integrity and inducing apoptosis in fungal cells .
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing cell cycle arrest and apoptosis in various cancer lines .

Antifungal Studies

A series of experiments evaluated the antifungal efficacy of related compounds. For instance, derivatives with similar structural features exhibited fungistatic activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.0313 to 256 µg/mL . The mode of action involved necrosis-like programmed cell death and significant reductions in fungal adhesion to epithelial cells.

CompoundMIC (µg/mL)Effect on Fungal Adhesion (%)
2d256>50% reduction
6a0.0313>50% reduction

Anticancer Activity

In vitro studies have demonstrated that N'-hydroxy derivatives can inhibit the growth of various cancer cell lines. For example, a study reported that certain derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Caspase activation
HeLa (Cervical)10.0Cell cycle arrest

Case Studies

  • Asthma Treatment : A clinical trial investigated the use of similar compounds as PDE4 inhibitors for asthma management, showing a significant reduction in eosinophil activation and degranulation, which are critical in asthma pathophysiology .
  • Fungal Infections : In vivo studies using Galleria mellonella larvae demonstrated that treatment with related compounds significantly reduced the pathogenicity of Candida albicans, indicating potential therapeutic applications for systemic fungal infections .

Q & A

Q. What are the recommended safety protocols for handling N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide during synthesis?

Methodological Answer:

  • Wear protective equipment (gloves, masks, lab coats) to avoid skin contact or inhalation .
  • Use fume hoods for reactions involving volatile solvents or intermediates.
  • Follow H303+H313+H333 safety codes: Avoid ingestion, inhalation, and skin contact. Store in a cool, dry environment away from oxidizers .

Q. How is the purity of this compound validated in synthetic workflows?

Methodological Answer:

  • Use HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) to confirm chemical identity and purity .
  • Compare retention times in HPLC with reference standards.
  • Analyze NMR spectra for characteristic peaks (e.g., hydroxyimino groups at δ 8.5–9.5 ppm) .

Q. What are the primary synthetic routes for preparing this amidoxime derivative?

Methodological Answer:

  • React hydroxylamine hydrochloride (NH2_2OH·HCl) with a nitrile precursor in a methanol:DMF (2:1) solvent system under reflux .
  • Optimize reaction conditions (temperature: 60–80°C, time: 6–12 hours) to achieve yields >25% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiproliferative activity data for amidoxime derivatives?

Methodological Answer:

  • Conduct dose-response assays (e.g., IC50_{50} values) across multiple cell lines (e.g., HeLa, MCF-7) to validate biological activity .
  • Compare results with structurally similar analogs (e.g., triazole-substituted derivatives) to isolate structure-activity relationships (SAR) .
  • Control for metal ion interactions (e.g., Fe3+^{3+}, Cu2+^{2+}) that may alter bioactivity via chelation .

Q. What experimental strategies improve low synthetic yields (<30%) in amidoxime coupling reactions?

Methodological Answer:

  • Screen catalysts (e.g., Et3_3N, DMAP) to enhance nucleophilic substitution efficiency .
  • Replace methanol:DMF with polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
  • Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion points .

Q. How is X-ray crystallography applied to confirm the Z-configuration of the amidoxime group?

Methodological Answer:

  • Grow single crystals using slow evaporation in methanol/water (7:3 ratio) .
  • Collect diffraction data (e.g., monoclinic P21_1/c space group, a = 7.4130 Å, b = 9.2858 Å) .
  • Analyze bond angles and torsion angles to distinguish Z/E isomers (e.g., O–N–C–N dihedral angles < 10° for Z-configuration) .

Mechanistic and Functional Studies

Q. How does this compound interact with DNA in antiproliferative assays?

Methodological Answer:

  • Perform UV-Vis titration to detect hypochromic shifts indicative of DNA intercalation.
  • Use ethidium bromide displacement assays to quantify binding affinity (Kd_d values) .
  • Validate via molecular docking with B-DNA models (e.g., PDB ID 1BNA) to identify binding sites .

Q. What analytical methods quantify metal-chelating properties of the amidoxime group?

Methodological Answer:

  • Conduct potentiometric titration to determine stability constants (log K) with Fe3+^{3+}/Cu2+^{2+} .
  • Use EPR spectroscopy to detect paramagnetic shifts in metal complexes .

Data Contradiction Analysis

Q. Why do SAR studies report conflicting bioactivity for triazole-substituted analogs?

Methodological Answer:

  • Differences in substituent positions (e.g., para vs. meta triazole) alter steric and electronic effects.
  • Compare cytotoxicity data for Compound 13 (26.6% yield, moderate activity) vs. Compound 15 (higher polarity, enhanced solubility) .
  • Validate via computational modeling (e.g., DFT for charge distribution analysis) .

Structural Modification Strategies

Q. How can researchers enhance the metabolic stability of this compound?

Methodological Answer:

  • Introduce electron-withdrawing groups (e.g., –CF3_3) to reduce oxidative degradation .
  • Replace labile hydroxyimino groups with methylated analogs (e.g., N–OCH3_3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.